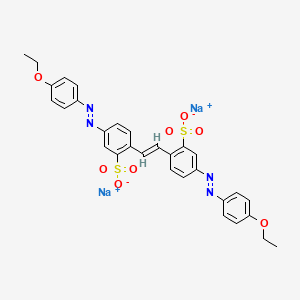
Chrysophenine
Vue d'ensemble
Description
Chrysophenine, also known as Direct Yellow 12, is an azo dye widely used in the textile industry for dyeing cotton, silk, and wool. It is known for its bright yellow color and excellent dyeing properties. The chemical formula of this compound is C30H26N4Na2O8S2, and it has a molecular weight of 680.66 g/mol .
Applications De Recherche Scientifique
Chrysophenine has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of azo dye degradation and environmental impact.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to absorb visible light.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints
Safety and Hazards
Chrysophenine should be handled with personal protective equipment and face protection . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . Dust formation should be avoided, and containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Relevant Papers
A study titled “Study of Biodegradation of this compound: Using Bacteria” discusses the biodegradation of this compound using bacteria Thalassospira frigidphilosprofundus and Erwinia chrysanthemi Burkholder . Another paper titled “Experimental Study on Antitumor Effect of this compound from Rumex” discusses the antitumor effects of this compound .
Mécanisme D'action
Target of Action
Chrysophenine, a unique anthraquinone, has been reported to have broad-spectrum therapeutic potential . It strongly modulates the NF-κB, EGF/mTOR, and MAPK pathways . These pathways play crucial roles in cellular processes such as inflammation, cell growth, and apoptosis, making them primary targets of this compound.
Mode of Action
This compound interacts with its targets (NF-κB, EGF/mTOR, and MAPK pathways) by binding to specific sites, leading to modulation of these pathways . This interaction results in changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
This compound affects several biochemical pathways. It has been reported to strongly modulate the NF-κB, EGF/mTOR, and MAPK pathways . These pathways are involved in various cellular processes, including cell growth, inflammation, and apoptosis. The modulation of these pathways by this compound can lead to downstream effects that contribute to its therapeutic potential.
Pharmacokinetics
Further investigations are needed to fully understand the pharmacokinetics of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its interaction with its targets and the subsequent modulation of the NF-κB, EGF/mTOR, and MAPK pathways . These effects can lead to changes in cellular processes such as inflammation, cell growth, and apoptosis, which may contribute to its therapeutic effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, a study on the biodegradation of this compound showed that factors such as pH, temperature, agitation, and concentration of the compound can affect its degradation . This suggests that the environment in which this compound is present can impact its action and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chrysophenine is synthesized through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This salt is then coupled with a phenol or an aromatic amine to form the azo dye. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using an alkaline medium for the coupling reaction .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The dye is then purified through filtration and crystallization processes .
Analyse Des Réactions Chimiques
Types of Reactions: Chrysophenine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound typically involves the use of reducing agents like sodium dithionite, leading to the cleavage of the azo bond and formation of aromatic amines.
Substitution: this compound can undergo substitution reactions where one of the substituents on the aromatic ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Halogens or alkylating agents under controlled temperature and pH conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Aromatic amines.
Substitution: Substituted this compound derivatives.
Comparaison Avec Des Composés Similaires
Chrysophenine is unique among azo dyes due to its bright yellow color and excellent dyeing properties. Similar compounds include:
Direct Yellow 8: Another azo dye with similar dyeing properties but different chemical structure.
Direct Yellow 11: Known for its use in dyeing textiles but has a different shade of yellow compared to this compound.
Direct Yellow 50: Used in the textile industry but has different fastness properties compared to this compound.
This compound stands out due to its high stability, excellent dyeing properties, and versatility in various applications.
Propriétés
IUPAC Name |
disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O8S2.2Na/c1-3-41-27-15-11-23(12-16-27)31-33-25-9-7-21(29(19-25)43(35,36)37)5-6-22-8-10-26(20-30(22)44(38,39)40)34-32-24-13-17-28(18-14-24)42-4-2;;/h5-20H,3-4H2,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMJDPHTMKUEHG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4Na2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041728 | |
| Record name | C.I. Direct Yellow 12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2870-32-8 | |
| Record name | C.I. Direct Yellow 12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of cancer cells have been shown to be susceptible to chrysophenine in vitro?
A1: this compound has demonstrated inhibitory effects on the proliferation of HepG2 (human liver cancer), Hela (human cervical cancer), and MCF-7 (human breast cancer) cell lines in vitro. [, ]
Q2: What is the mechanism of action for this compound's antitumor activity?
A2: While the exact mechanism is still under investigation, research suggests that this compound influences the expression of specific genes in HepG2 cells. This includes downregulating genes like PRL-1 and PAI-1, and upregulating genes like GADD153 and HPRG. These alterations suggest that this compound's antitumor effects may involve modulating cell cycle progression, proliferation, apoptosis, and angiogenesis. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound, also known as Direct Yellow 12, has the molecular formula C32H26N6Na2O6S2 and a molecular weight of 696.7 g/mol.
Q4: What are some notable spectroscopic properties of this compound?
A4: this compound exhibits a strong absorption band in the UV-Vis spectrum, with studies reporting peak absorption wavelengths around 365 nm and significant anisotropy in stretch-oriented films. [, ]
Q5: How does the cis isomer of this compound differ from its trans counterpart in terms of properties and applications?
A5: The cis isomer of this compound exhibits a shorter wavelength of maximum absorption (approximately 360 nm) compared to the trans isomer. Additionally, the cis isomer demonstrates significantly lower substantivity to cellulose fibers, highlighting a difference in dyeing behavior compared to the trans form. []
Q6: In what material has this compound shown potential for creating UV polarizers?
A6: this compound, when incorporated into stretch-oriented poly(vinyl alcohol) (PVA) films, exhibits high anisotropy in both optical absorption and third-order nonlinear optical properties. This makes it a promising candidate for developing efficient and low-cost UV polarizers. [, ]
Q7: How does this compound interact with cellulose fibers in the context of dyeing?
A7: this compound, a direct dye, exhibits substantivity towards cellulose fibers. The presence of carboxyl groups in the cellulose influences the equilibrium absorption of this compound, particularly at varying pH levels and salt concentrations. [, ]
Q8: How does the presence of sodium chloride affect the absorption spectrum of this compound in aqueous solutions?
A8: Unlike some azo dyes that exhibit spectral changes upon the addition of sodium chloride due to aggregation, this compound's spectrum remains largely unaffected. This suggests that this compound does not undergo significant aggregation in the presence of salt. []
Q9: Can this compound be used to study the morphology of cellulose matrices?
A9: Yes, the cis-trans isomerization kinetics of this compound dispersed in cellulose matrices, such as films obtained from native and cuproammoniacal cellulose, can provide insights into the morphology of the amorphous regions within these materials. []
Q10: What materials have been investigated for the adsorption of this compound from wastewater?
A10: Several materials have shown potential for removing this compound from wastewater, including magnesium/aluminum layered double hydroxides (LDHs) [], magnesium silicate gel [], and composite membranes incorporating graphene oxide sheets. []
Q11: What advanced oxidation processes (AOPs) have been explored for the degradation of this compound in wastewater treatment?
A11: UV/ferric oxalate complexes [] and the UV/Fenton reagent method [] have demonstrated effective degradation of this compound in wastewater treatment, achieving high decolorization rates.
Q12: Does this compound form complexes with other dyes in aqueous solutions?
A12: Yes, this compound has been shown to form complexes with other direct dyes in aqueous solutions. For instance, it forms a 1:1 complex with Chlorazol Sky Blue FF, as evidenced by spectral shifts and chromatographic analysis. [, , ]
Q13: How does the complexation of this compound with other dyes affect their adsorption onto cellulose?
A13: The formation of complexes between this compound and other direct dyes, such as Chlorazol Sky Blue FF, can significantly influence their adsorption behavior onto cellulose compared to their individual dyeing properties. []
Q14: What factors influence the equilibrium constants for complex formation between this compound and other dyes?
A14: The equilibrium constants for complex formation are influenced by the specific dyes involved, temperature, and the presence of electrolytes. For example, the combination of this compound and Sky Blue 6B exhibits a higher equilibrium constant compared to other dye combinations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-7-[[(2R)-2-amino-2-(2-amino-1,3-benzothiazol-6-yl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1231165.png)


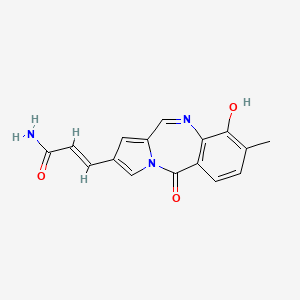
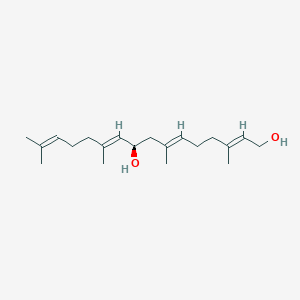
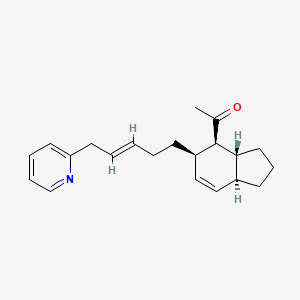

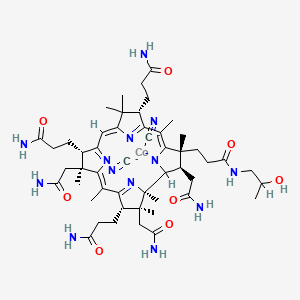
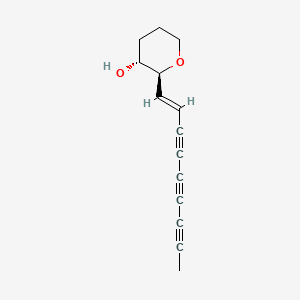
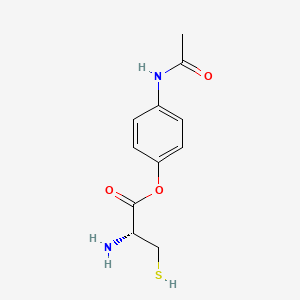

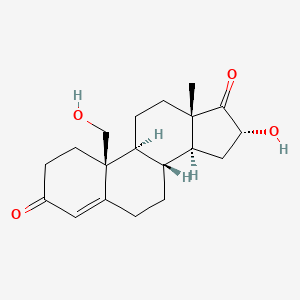
![[5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1231184.png)
![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)
